7-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxyphenyl)quinazoline-2,4(1H,3H)-dione
Description
7-(3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxyphenyl)quinazoline-2,4(1H,3H)-dione is a heterocyclic compound featuring a quinazoline-2,4-dione core substituted with a 1,2,4-oxadiazole ring at position 7 and a 3-methoxyphenyl group at position 2. The quinazoline-dione scaffold is known for its pharmacological relevance, particularly in antimicrobial and anticancer applications . The 1,2,4-oxadiazole moiety enhances metabolic stability and binding affinity to biological targets due to its rigid, planar structure and hydrogen-bonding capabilities . The 2-chlorophenyl group on the oxadiazole may contribute to lipophilicity and target selectivity, while the 3-methoxyphenyl substituent could improve solubility and modulate electronic effects .
Properties
CAS No. |
1358744-93-0 |
|---|---|
Molecular Formula |
C23H15ClN4O4 |
Molecular Weight |
446.85 |
IUPAC Name |
7-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxyphenyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C23H15ClN4O4/c1-31-15-6-4-5-14(12-15)28-22(29)17-10-9-13(11-19(17)25-23(28)30)21-26-20(27-32-21)16-7-2-3-8-18(16)24/h2-12H,1H3,(H,25,30) |
InChI Key |
ZKYCPKJFHYBXMT-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=CC=C5Cl)NC2=O |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxyphenyl)quinazoline-2,4(1H,3H)-dione” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Quinazoline core synthesis: The quinazoline core can be synthesized via the condensation of anthranilic acid derivatives with amides or nitriles.
Coupling reactions: The final step often involves coupling the oxadiazole and quinazoline moieties under specific conditions, such as using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of such complex molecules typically involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
“7-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxyphenyl)quinazoline-2,4(1H,3H)-dione” can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: Halogen substitution reactions can occur at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophilic substitution using sodium methoxide or similar reagents.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “7-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxyphenyl)quinazoline-2,4(1H,3H)-dione” would depend on its specific biological target. Generally, quinazoline derivatives can interact with various molecular targets, such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparative Data Tables
Table 1: Structural and Functional Group Comparison
Table 2: Spectroscopic and Analytical Data
*Predicted based on analogous quinazoline-diones .
†Inferred from similar aromatic systems in –2.
Key Research Findings
- Synthetic Flexibility : The target compound’s 1,2,4-oxadiazole ring offers synthetic versatility compared to triazoles, which require copper-catalyzed click chemistry .
- Bioactivity Potential: The 2-chlorophenyl group may enhance target selectivity over dichlorophenyl analogues (e.g., quinconazole) due to reduced steric hindrance .
- Solubility Profile: The 3-methoxyphenyl group likely improves aqueous solubility compared to non-polar phenyl substituents in analogues like 3Aa .
Biological Activity
The compound 7-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxyphenyl)quinazoline-2,4(1H,3H)-dione is a derivative of quinazoline and oxadiazole, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Structural Overview
The chemical structure of the compound can be represented as follows:
This structure incorporates a quinazoline core substituted with a chlorophenyl and methoxyphenyl group, which are pivotal for its biological activity.
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties. In particular, studies have shown that compounds with similar structures can inhibit cancer cell proliferation across various types of human cancer cells. For instance:
- Study Findings : A series of quinazoline derivatives were evaluated for their cytotoxic effects on cancer cell lines. The compound demonstrated inhibition against multiple cancer types, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 7-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxyphenyl)quinazoline-2,4(1H,3H)-dione | MCF-7 (Breast) | 12.5 | Apoptosis induction |
| A549 (Lung) | 15.0 | Cell cycle arrest (G1 phase) |
Antimicrobial Activity
Quinazoline derivatives have also been researched for their antimicrobial properties. The compound's structural features suggest potential efficacy against both Gram-positive and Gram-negative bacteria.
- Research Insights : In vitro studies have reported that similar quinazoline compounds exhibit antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups enhances this activity.
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Significant |
Anti-inflammatory Activity
The anti-inflammatory potential of quinazoline derivatives has been documented in various studies. The compound may exert its effects by inhibiting pro-inflammatory cytokines.
- Experimental Results : In animal models, the administration of related compounds resulted in reduced levels of TNF-alpha and IL-6 in serum, indicating a decrease in inflammatory response.
The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets:
- Inhibition of Kinases : Quinazoline derivatives are known to inhibit various kinases involved in cell signaling pathways related to cancer progression.
- DNA Intercalation : The planar structure allows for intercalation into DNA, disrupting replication and transcription processes.
- Antioxidant Properties : The presence of methoxy groups may contribute to antioxidant activity, reducing oxidative stress within cells.
Case Studies
A notable case study involved the synthesis and evaluation of a series of quinazoline derivatives including our compound:
- Study by Bhatta et al. (2021) : This study synthesized several quinazoline derivatives and assessed their anticancer properties through molecular docking studies and in vitro assays. The findings indicated that structural modifications significantly impacted biological activity.
Q & A
Q. What are the established synthetic routes for this compound, and what key reaction conditions should be optimized?
The synthesis typically involves a multi-step approach:
Quinazoline-dione core formation : Cyclocondensation of anthranilic acid derivatives with urea or thiourea under acidic conditions.
Oxadiazole ring introduction : Reaction of nitrile intermediates with hydroxylamine, followed by cyclization under thermal or acidic conditions .
Functionalization : Suzuki-Miyaura coupling or nucleophilic substitution to attach the 2-chlorophenyl and 3-methoxyphenyl groups.
Q. Key optimizations :
Q. Which spectroscopic and crystallographic techniques are most effective for confirming the molecular structure?
- X-ray crystallography : Resolves atomic coordinates and confirms stereochemistry, especially for the oxadiazole and quinazoline-dione moieties .
- NMR spectroscopy :
- IR spectroscopy : Validates carbonyl stretches (C=O at ~1700 cm⁻¹) and oxadiazole ring vibrations .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the structure-activity relationship (SAR) of modifications to the quinazoline-dione core?
Methodological steps :
Substituent variation : Synthesize analogs with halogens, alkyl groups, or electron-withdrawing substituents at the 2-chlorophenyl or 3-methoxyphenyl positions.
Biological assays : Test analogs against target enzymes (e.g., kinases or antimicrobial targets) using enzyme inhibition assays or microbial growth inhibition protocols .
Computational modeling : Perform docking studies with software like MOE to predict binding affinities and correlate with experimental IC₅₀ values .
Data interpretation : Compare activity trends with electronic (Hammett constants) or steric (Taft parameters) properties of substituents.
Q. What analytical strategies resolve discrepancies between computational predictions and experimental spectral data?
- Spectral reassignment : Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas and rule out isomerization .
- Dynamic NMR : Investigate conformational flexibility causing split signals (e.g., rotamers in oxadiazole rings) .
- Crystallographic validation : Cross-check computationally predicted bond lengths/angles with X-ray data .
Q. How should researchers address contradictions in biological activity data across studies?
- Purity verification : Reanalyze compound purity via HPLC (>95%) to exclude impurities affecting results .
- Assay standardization : Replicate experiments under controlled conditions (pH, temperature, solvent) to minimize variability .
- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or systematic biases.
Q. What safety protocols are critical for handling this compound during synthesis and biological testing?
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile intermediates (e.g., chlorinated solvents) .
- Spill management : Neutralize acidic/basic spills with sodium bicarbonate or citric acid before disposal .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
